Triphenylboroxin as a Recyclable Catalyst: Maintains 91% Yield in Oxygen Transfer Reaction
In an oxygen transfer reaction producing hydroxyalkyl nitriles from haloalkyl amides, triphenylboroxine demonstrated equivalent catalytic activity to phenylboronic acid, achieving product yields of up to 91% [1]. Critically, the triphenylboroxine was recovered and reused as a catalyst without any loss of catalytic activity, highlighting its operational advantage over phenylboronic acid, which was consumed in the process [1].
| Evidence Dimension | Catalytic Activity and Reusability in Oxygen Transfer Reaction |
|---|---|
| Target Compound Data | Product yield of up to 91%; Recovered and reused with no loss of activity. |
| Comparator Or Baseline | Phenylboronic acid: Product yield of up to 91%; Not recoverable in this active form. |
| Quantified Difference | Triphenylboroxin provides equivalent catalytic performance with superior recyclability. |
| Conditions | Sequential dehydration and hydrolysis of haloalkyl amides to hydroxyalkyl nitriles [1]. |
Why This Matters
This data supports the selection of triphenylboroxin over phenylboronic acid in catalytic processes where catalyst recovery and reuse are critical for process economics and sustainability.
- [1] Oxygen transfer reaction of haloalkyl amides catalyzed by phenylboronic acid. Communications Chemistry, 2023, 6, 29. https://doi.org/10.1038/s42004-023-00824-6 View Source
